An In-depth Technical Guide to Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
An In-depth Technical Guide to Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also commonly known as N-Boc-2-formylpyrrole, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes it a valuable intermediate for the construction of a wide array of more complex molecules. The Boc group provides stability to the pyrrole ring, preventing unwanted side reactions, and can be readily removed under acidic conditions when desired. The aldehyde functionality serves as a synthetic handle for various transformations, including C-C bond formations and the introduction of nitrogen-containing moieties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Chemical and Physical Properties
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 50-52 °C | |
| Boiling Point | 292 °C (estimated) | |
| Density | 1.08 g/cm³ (estimated) | |
| CAS Number | 161282-57-1 | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. |
Spectral Data
The structural features of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum typically shows a singlet for the aldehydic proton around 9.5 ppm. The pyrrole ring protons appear as multiplets between 6.0 and 7.5 ppm. A characteristic singlet for the nine protons of the tert-butyl group is observed around 1.6 ppm. |
| ¹³C NMR | The carbon NMR spectrum displays a resonance for the aldehydic carbonyl carbon in the range of 180-185 ppm. The pyrrole ring carbons resonate between 110 and 140 ppm. The quaternary carbon of the Boc group appears around 85 ppm, and the methyl carbons of the tert-butyl group are observed near 28 ppm. |
| Infrared (IR) | The IR spectrum is characterized by a strong carbonyl stretching vibration for the aldehyde at approximately 1670-1690 cm⁻¹. Another strong carbonyl stretch from the Boc protecting group is typically observed around 1730-1750 cm⁻¹. C-H stretching vibrations of the pyrrole ring and the alkyl groups are also present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns often involve the loss of the tert-butyl group or the entire Boc group. |
Synthesis
A common and efficient method for the synthesis of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate involves the formylation of N-Boc-pyrrole. The Vilsmeier-Haack reaction is a widely used method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-pyrrole
Materials:
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N-Boc-pyrrole (1 equivalent)
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Phosphorus oxychloride (POCl₃, 1.1 equivalents)
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N,N-Dimethylformamide (DMF, 1.1 equivalents)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C in an ice bath.
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Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent occurs.
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After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
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A solution of N-Boc-pyrrole in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-formyl-1H-pyrrole-1-carboxylate as a solid.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of N-Boc-pyrrole.
Chemical Reactivity
The aldehyde group and the N-Boc protecting group are the primary sites of reactivity in tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, allowing for a diverse range of chemical transformations.
Reactions of the Aldehyde Group
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄)[2].
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Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful method for C-C double bond formation[2].
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Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
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Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation with active methylene compounds.
Reactions Involving the N-Boc Group
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Deprotection: The N-Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group to yield the free N-H pyrrole.
Caption: Reactivity map of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate.
Applications in Drug Development and Natural Product Synthesis
The unique combination of a reactive aldehyde and a stable protecting group makes tert-butyl 2-formyl-1H-pyrrole-1-carboxylate a valuable precursor in the synthesis of numerous biologically active compounds and natural products.
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Synthesis of Pyrrole-Containing Pharmaceuticals: The pyrrole motif is a common scaffold in many pharmaceuticals. This building block allows for the controlled elaboration of the pyrrole ring, leading to the synthesis of potential drug candidates with diverse functionalities. For example, derivatives of 2-formylpyrrole have been investigated for their potential as enzyme inhibitors and receptor antagonists.
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Natural Product Synthesis: Many natural products contain a pyrrole core. Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate serves as a key starting material in the total synthesis of several complex natural products. Its aldehyde functionality can be elaborated to construct intricate side chains, and the N-Boc group ensures the stability of the pyrrole ring during multi-step synthetic sequences. For instance, it is a precursor in the synthesis of various pyrrole alkaloids and other nitrogen-containing natural products[3][4].
Conclusion
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a cornerstone building block in modern organic synthesis. Its well-defined reactivity, commercial availability, and the synthetic versatility offered by its aldehyde and N-Boc functionalities have established it as an indispensable tool for researchers in academia and industry. The ability to selectively manipulate both the aldehyde group and the protecting group provides a powerful platform for the efficient and controlled synthesis of a wide range of complex molecules, including novel pharmaceuticals and challenging natural products.
References
- 1. tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]
